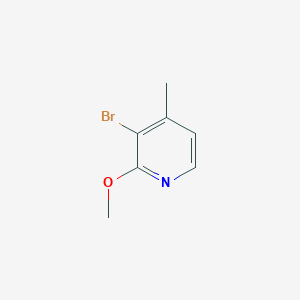

3-Bromo-2-methoxy-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWSCHYDURCYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620671 | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717843-51-1 | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-4-methylpyridine, also known as 3-bromo-2-methoxy-4-picoline, is a halogenated pyridine derivative that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical development.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its emerging role in the development of targeted protein degraders.

Core Chemical Properties

This compound is a colorless liquid at room temperature.[1] While specific experimentally determined physical constants such as boiling point and density are not widely published, its core identifying information is well-established.

| Property | Value | Source(s) |

| CAS Number | 717843-51-1 | [2][3][4] |

| Molecular Formula | C₇H₈BrNO | [2][5] |

| Molecular Weight | 202.05 g/mol | [2][5] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥97% (commercially available) | [2] |

| Storage | Store at room temperature, protected from light, under an inert atmosphere (e.g., Argon). | [5] |

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the nucleophilic substitution of a chloro group with a methoxy group.

Synthesis of this compound from 3-Bromo-2-chloro-4-methylpyridine

This protocol describes the synthesis of the title compound from its chlorinated precursor.

Reaction Scheme:

Materials:

-

3-Bromo-2-chloro-4-methylpyridine

-

Sodium methoxide (28% solution in methanol)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry reaction flask, dissolve 3-bromo-2-chloro-4-methylpyridine (1 g) in N,N-dimethylformamide (5.6 mL).

-

Slowly add sodium methoxide solution (28% in methanol, 4.6 mL) to the reaction mixture.

-

Heat the mixture in an oil bath at 100°C and stir for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction with ethyl acetate and water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-heptane (5% to 30%) to yield the pure this compound.

Expected ¹H-NMR Data (400 MHz, CDCl₃): δ (ppm) 7.94 (d, J = 5.1 Hz, 1H, pyridine ring H), 6.77 (d, J = 5.1 Hz, 1H, pyridine ring H), 4.00 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This compound is expected to readily participate in common palladium-catalyzed reactions.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the versatility of the bromopyridine scaffold.[1] Its most notable recent application is in the construction of Proteolysis Targeting Chimeras (PROTACs).

Role as a Protein Degrader Building Block

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is classified as a "Protein Degrader Building Block," indicating its use in the synthesis of these complex molecules.[5] The substituted pyridine core can serve as a scaffold for either the target protein ligand or as part of the linker, allowing for the introduction of diverse functionalities through cross-coupling reactions at the bromine position.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data for structurally similar compounds such as 3-bromo-4-methylpyridine and other brominated pyridines indicate that it should be handled with care.[6][7][8][9] It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[9] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions makes it a key intermediate for introducing the substituted pyridine moiety into complex molecules. Its emerging role in the synthesis of PROTACs highlights its importance in modern drug discovery and the development of novel therapeutic modalities. Further research into the full scope of its reactivity and applications is warranted and will likely lead to the development of new and innovative chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. 717843-51-1|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine (CAS 717843-51-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-methoxy-4-methylpyridine, a key building block in modern medicinal chemistry and organic synthesis. This document consolidates essential physicochemical properties, spectral data, a detailed experimental protocol for its synthesis, and its applications in drug discovery, presented in a format tailored for scientific professionals.

Core Compound Data

This compound, with the CAS number 717843-51-1, is a substituted pyridine derivative. Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of complex molecules.[1] It is particularly valuable in the development of pharmaceuticals and agrochemicals.[2]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is provided in the tables below, offering a consolidated reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrNO | [3][4] |

| Molecular Weight | 202.05 g/mol | [3][4] |

| CAS Number | 717843-51-1 | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Purity | ≥95-98% (typical) | [3][4] |

| Solubility | Soluble in organic solvents | [1] |

| Spectral Data | Details | Source(s) |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) 7.94 (d, J = 5.1 Hz, 1H, pyridine ring H), 6.77 (d, J = 5.1 Hz, 1H, pyridine ring H), 4.00 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) | [6] |

| Computational Data | TPSA: 22.12; LogP: 2.16112; H-Bond Acceptors: 2; H-Bond Donors: 0; Rotatable Bonds: 1 | [3] |

Experimental Protocols

Synthesis of this compound[7]

This protocol details a common method for the synthesis of this compound from 3-bromo-2-chloro-4-methylpyridine.

Materials:

-

3-bromo-2-chloro-4-methylpyridine (1 g)

-

N,N-dimethylformamide (DMF, 5.6 mL)

-

Sodium methanolate (28% solution in methanol, 4.6 mL)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel

-

n-heptane

Procedure:

-

Dissolve 3-bromo-2-chloro-4-methylpyridine (1 g) in N,N-dimethylformamide (5.6 mL) in a dry reaction flask.

-

Slowly add sodium methanolate solution (4.6 mL) to the mixture.

-

Heat the reaction mixture in an oil bath at 100°C and stir for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction using ethyl acetate and water.

-

Separate the organic layer and dry it with anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution of 5% to 30% ethyl acetate in n-heptane to yield the pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] Its functional groups allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. Notably, it is listed as a commercially available starting material for the synthesis of bicyclic aza compounds that act as muscarinic M1 and/or M4 receptor agonists, which are targets for neurological disorders.[7]

The versatile reactivity of the bromo- and methoxy-substituted pyridine core is leveraged in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to build molecular complexity.[8] This is a common strategy in drug discovery workflows to generate libraries of compounds for screening against various biological targets.

Logical Workflow: Role in Drug Discovery

The following diagram illustrates a generalized workflow where a versatile building block like this compound is utilized in the early stages of drug discovery.

This diagram outlines the progression from a starting chemical building block, through synthesis and screening, to the identification of a potential drug candidate. This compound's role is pivotal in the initial synthesis stage, enabling the creation of a diverse set of molecules for biological evaluation.

References

- 1. CAS 717843-51-1: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-BROMO-2-METHOXY-4-PICOLINE | 717843-51-1 [chemicalbook.com]

- 7. US10961225B2 - Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-4-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and a methyl group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, particularly inhibitors of key signaling pathways.

Core Compound Data

A summary of the key quantitative data for this compound is presented below, providing a consolidated reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 717843-51-1 |

Experimental Protocols

Synthesis of this compound

This protocol describes a method for the bromination of 2-methoxy-4-methylpyridine.

Materials:

-

2-methoxy-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reaction vessel (round-bottom flask)

-

Cooling bath (ice-water)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve 2-methoxy-4-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.

-

Cooling: Place the reaction vessel in an ice-water bath and stir the solution until the temperature equilibrates to 0°C.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Development: A Focus on Signaling Pathway Inhibition

This compound is a valuable precursor for the synthesis of molecules that can modulate critical cellular signaling pathways, which are often dysregulated in diseases such as cancer. Its utility is particularly evident in the construction of inhibitors for the PI3K/Akt/mTOR and PDE4 pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][3][4][5] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5] this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex heterocyclic structures that form the core of many PI3K/Akt/mTOR pathway inhibitors.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by targeted therapies.

Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic inhibition.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger involved in inflammation.[6] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines.[7] For this reason, PDE4 inhibitors are being actively investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The pyridine core of this compound is a common scaffold in the design of potent and selective PDE4 inhibitors.

The general workflow for the synthesis and screening of potential drug candidates derived from this compound is depicted below.

References

- 1. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Novel PDE4 Inhibitors Derived from Chinese Medicine Forsythia | PLOS One [journals.plos.org]

In-Depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 3-Bromo-2-methoxy-4-methylpyridine. The information is curated to support research and development activities in the pharmaceutical and agrochemical industries where substituted pyridines are pivotal intermediates.

Core Compound Data

This compound, also known as 3-Bromo-2-methoxy-4-picoline, is a halogenated and methoxylated pyridine derivative. Its chemical structure is foundational for the synthesis of more complex molecules in medicinal and materials chemistry.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 3-Bromo-2-methoxy-4-picoline | [1] |

| CAS Number | 717843-51-1 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | Not explicitly stated, likely a colorless oil or solid | N/A |

| Storage | Store at room temperature | [1] |

Structural Elucidation: Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A reported ¹H NMR spectrum for this compound provides the following assignments in deuterated chloroform (CDCl₃) at 400 MHz.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94 | d, J = 5.1 Hz | 1H | Pyridine ring H (likely H-6) |

| 6.77 | d, J = 5.1 Hz | 1H | Pyridine ring H (likely H-5) |

| 4.00 | s | 3H | OCH₃ |

| 2.40 | s | 3H | CH₃ |

Note: The assignments of the pyridine ring protons are based on typical pyridine chemical shifts and coupling constants. The doublet splitting pattern with a coupling constant of 5.1 Hz is characteristic of ortho-coupling between H-5 and H-6.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental ¹³C NMR data for this compound is not explicitly available. However, based on data from analogous structures and established chemical shift prediction models, the following are the anticipated chemical shifts.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 (C-O) |

| ~148 | C6 (CH) |

| ~145 | C4 (C-CH₃) |

| ~120 | C5 (CH) |

| ~110 | C3 (C-Br) |

| ~53 | OCH₃ |

| ~18 | CH₃ |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. The predicted spectrum would exhibit characteristic peaks for the functional groups present:

| Wavenumber (cm⁻¹) | Vibration |

| ~2950-2850 | C-H stretching (methyl and methoxy) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1250-1000 | C-O stretching (methoxy) |

| ~600-500 | C-Br stretching |

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not published, the expected mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

| m/z | Interpretation |

| 201/203 | [M]⁺ molecular ion peak (¹²C₇H₈⁷⁹BrNO / ¹²C₇H₈⁸¹BrNO) |

| 186/188 | [M - CH₃]⁺ |

| 172/174 | [M - OCH₃]⁺ |

| 122 | [M - Br]⁺ |

Experimental Protocols

Synthesis of this compound

A documented synthesis of this compound starts from 3-bromo-2-chloro-4-methylpyridine.[2]

Materials:

-

3-bromo-2-chloro-4-methylpyridine (1 g)

-

Sodium methoxide (28% solution in methanol, 4.6 mL)

-

N,N-dimethylformamide (DMF, 5.6 mL)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-bromo-2-chloro-4-methylpyridine in DMF in a dry reaction flask.

-

Slowly add the sodium methoxide solution to the reaction mixture.

-

Heat the mixture in an oil bath at 100°C and stir for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction with ethyl acetate and water.

-

Separate the organic layer and dry it with anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in n-heptane (5% to 30%) to yield the pure this compound (1.1 g).[2]

Below is a graphical representation of the synthesis workflow.

Potential Applications in Drug Discovery

Substituted pyridines are prevalent scaffolds in medicinal chemistry. While no specific biological activity or signaling pathway has been reported for this compound itself, its structural motifs are present in molecules with known pharmacological activities. For instance, methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors for cancer therapy.[3][4][5] The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.

The general workflow for leveraging this compound in a drug discovery program is outlined below.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. This guide provides the available structural data, a detailed synthesis protocol, and a prospective outlook on its application in drug discovery. The provided information aims to facilitate further research and development of novel chemical entities based on this versatile pyridine scaffold.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-BROMO-2-METHOXY-4-PICOLINE | 717843-51-1 [chemicalbook.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-2-methoxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1). Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this document focuses on theoretically predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, representative experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science where this compound may be a key intermediate or target molecule.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3-BROMO-2-METHOXY-4-PICOLINE

-

CAS Number: 717843-51-1

-

Molecular Formula: C₇H₈BrNO

-

Molecular Weight: 202.05 g/mol

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are based on the expected electronic environments of the nuclei in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~ 8.1 - 8.3 | Doublet (d) | ~ 5.0 |

| H-5 | ~ 6.8 - 7.0 | Doublet (d) | ~ 5.0 |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A |

| -CH₃ | ~ 2.2 - 2.4 | Singlet (s) | N/A |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 160 - 165 |

| C-4 | ~ 145 - 150 |

| C-6 | ~ 147 - 152 |

| C-3 | ~ 110 - 115 |

| C-5 | ~ 120 - 125 |

| -OCH₃ | ~ 53 - 58 |

| -CH₃ | ~ 18 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted vibrational frequencies for this compound are listed below.

Predicted FT-IR Data (Neat)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |

| C=N and C=C stretch (pyridine ring) | 1550 - 1600 |

| C-H bend (aliphatic, -CH₃) | 1450 - 1480 |

| C-O stretch (aryl ether) | 1240 - 1280 |

| C-Br stretch | 600 - 700 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data for this compound under electron ionization (EI) is presented below. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Predicted Mass Spectrometry Data (EI)

| Ion | Predicted m/z | Description & Expected Relative Intensity |

| [M]⁺ | 201 | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ | 203 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak. |

| [M-CH₃]⁺ | 186/188 | Fragment from the loss of the methyl group, showing Br isotope pattern. |

| [M-OCH₃]⁺ | 170/172 | Fragment from the loss of the methoxy group, showing Br isotope pattern. |

| [M-Br]⁺ | 122 | Fragment resulting from the loss of the bromine atom. |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for a sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials & Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

Use a 30-45° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: ¹H at 7.26 ppm, ¹³C at 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum and analyze multiplicities and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials & Equipment:

-

This compound sample (assumed to be a liquid or low-melting solid)

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (KBr or NaCl).

-

Volatile solvent for cleaning (e.g., isopropanol or acetone).

Procedure (using ATR):

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Autosampler vial with cap

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent in a clean vial.

-

GC Method Setup:

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium, with a constant flow rate.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: ~230 °C.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Workflow and Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic characterization of a compound.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Bromo-2-methoxy-4-methylpyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 3-Bromo-2-methoxy-4-methylpyridine. Due to the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy, including substituent effects and spin-spin coupling, to construct a theoretical spectrum. This predictive analysis serves as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Spectral Data

The predicted quantitative data for the ¹H NMR spectrum of this compound are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring and typical coupling constants observed in analogous structures.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.0 - 8.2 | Doublet (d) | ~ 5.0 - 6.0 | 1H |

| H-5 | ~ 6.8 - 7.0 | Doublet (d) | ~ 5.0 - 6.0 | 1H |

| OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A | 3H |

| CH₃ | ~ 2.3 - 2.5 | Singlet (s) | N/A | 3H |

Analysis of Predicted Signals:

-

Aromatic Protons (H-6 and H-5): The pyridine ring features two adjacent protons at positions 5 and 6. The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and therefore appear at the lowest field (~8.0 - 8.2 ppm). The proton at the 5-position (H-5) will be at a higher field (~6.8 - 7.0 ppm). These two protons will couple with each other, resulting in two distinct doublets. The ortho-coupling constant (³J) in pyridine rings is typically between 5 and 9 Hz.[1]

-

Methoxy Protons (OCH₃): The methoxy group at the 2-position is an electron-donating group. Its protons are not coupled to any other protons and will, therefore, appear as a sharp singlet. Its chemical shift is predicted to be in the range of 3.9 - 4.1 ppm, which is typical for a methoxy group attached to an aromatic ring.

-

Methyl Protons (CH₃): The methyl group at the 4-position is a weakly electron-donating group. Similar to the methoxy protons, these protons will appear as a singlet as there are no adjacent protons for coupling. The expected chemical shift is around 2.3 - 2.5 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum for a compound such as this compound.

A. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm).

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

B. NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shifts.

-

Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

C. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

Visualization of Proton Relationships

The following diagram, generated using the DOT language, illustrates the structure of this compound and the key ¹H NMR interactions.

Caption: Molecular structure and predicted ¹H NMR signals with coupling.

References

Technical Guide: 13C NMR Spectroscopy of 3-Bromo-2-methoxy-4-methylpyridine

This technical guide provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 3-bromo-2-methoxy-4-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral data, comprehensive experimental protocols for data acquisition, and a workflow for NMR-based structural elucidation.

Predicted 13C NMR Data

Due to the limited availability of public experimental spectra for this compound, the following data is based on computational prediction using established NMR prediction algorithms.[1][2][3][4] These predictions are valuable for spectral assignment and structural verification.

The predicted 13C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring: the electron-donating methoxy and methyl groups, and the electron-withdrawing bromine atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 162.5 |

| C3 | 108.9 |

| C4 | 151.3 |

| C5 | 121.8 |

| C6 | 147.2 |

| -OCH₃ | 53.7 |

| 4-CH₃ | 18.5 |

Note: These values are computationally predicted and should be confirmed by experimental data.

Experimental Protocols

The following protocols provide a general methodology for the acquisition of a high-quality 13C NMR spectrum.

1. Sample Preparation [5][6][7][8][9]

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

-

Concentration: For a standard 13C NMR experiment, a concentration of 10-50 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[8]

-

Procedure:

-

Weigh the desired amount of the compound and dissolve it in the deuterated solvent in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[6][7]

-

Ensure the sample height in the NMR tube is adequate for the spectrometer's probe, typically around 4-5 cm.[8]

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition [10][11][12]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.

-

-

Parameters for a standard proton-decoupled 13C NMR experiment:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[10]

-

Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.[11]

-

Number of Scans (ns): This will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans may be required to achieve a good signal-to-noise ratio.

-

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum. If using CDCl₃, the solvent peak can be set to 77.16 ppm. If an internal standard like Tetramethylsilane (TMS) is used, its signal is set to 0 ppm.[13]

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a typical workflow for the elucidation of a chemical structure using NMR spectroscopy, a process for which the 13C NMR data of this compound would be a critical component.

References

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. Visualizer loader [nmrdb.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 8. organomation.com [organomation.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. benchchem.com [benchchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine

This technical guide provides a comprehensive overview of the physical properties of 3-Bromo-2-methoxy-4-methylpyridine, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physical characteristics and provides context through comparative data of similar compounds.

Core Compound Data

This compound is a halogenated and methylated pyridine derivative. Its chemical structure is fundamental to its utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1]

Physical Properties

For comparative purposes, the table below summarizes the available physical data for this compound alongside the experimentally determined properties of closely related pyridine derivatives. This comparative data can offer researchers valuable insights into the expected physical behavior of the target compound.

| Property | This compound | 3-Bromo-2-methoxypyridine | 3-Bromo-4-methylpyridine | 2-Bromo-4-methylpyridine |

| CAS Number | 717843-51-1[2] | 13472-59-8[3] | 3430-22-6[4][5] | 4926-28-7 |

| Molecular Formula | C₇H₈BrNO[2] | C₆H₆BrNO[3] | C₆H₆BrN[4][5] | C₆H₆BrN |

| Molecular Weight | 202.05 g/mol | 188.02 g/mol [3] | 172.02 g/mol [5] | 172.02 g/mol |

| Physical State | Colorless liquid[1] | Liquid[3] | Liquid[4] | Liquid |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | 199-200 °C (lit.)[5] | 87 °C/10 mmHg (lit.) |

| Density | Data not available | 1.5856 g/mL at 25 °C[3] | 1.549 g/mL at 25 °C (lit.)[5][6] | 1.545 g/mL at 25 °C (lit.) |

| Refractive Index | Data not available | n20/D 1.566[3] | n20/D 1.56 (lit.)[5] | n20/D 1.561 (lit.) |

| Solubility | Data not available | Data not available | Soluble in Chloroform, Methanol[5] | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available. However, standard methodologies would be employed for such characterizations. Below is a representative protocol for determining the boiling point of a liquid compound.

Determination of Boiling Point (Micro-method)

Objective: To determine the boiling point of a small sample of a liquid compound, such as this compound.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 50 x 6 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

The capillary tube, with its sealed end upwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are immersed in the mineral oil within the Thiele tube, ensuring the side arm of the Thiele tube is not blocked.

-

The Thiele tube is gently heated at the side arm.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is carefully adjusted to maintain a steady stream of bubbles.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

The procedure should be repeated to ensure an accurate and reproducible reading.

Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a substituted bromopyridine from an aminopyridine precursor.

This diagram outlines the key transformations in a typical Sandmeyer reaction for the synthesis of an aryl bromide from an aniline derivative. The specific conditions for the synthesis of this compound would require experimental optimization.

References

Navigating the Safety Landscape of 3-Bromo-2-methoxy-4-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of 3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1), a key building block in pharmaceutical and agrochemical research.[1] Understanding the inherent risks and proper handling procedures is paramount for ensuring laboratory safety and the integrity of research outcomes. This document summarizes the available safety data, outlines emergency procedures, and provides guidance on safe handling and storage.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause serious skin and eye irritation.[1]

GHS Classification

The GHS classification for this compound is summarized in the table below.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Source: Apollo Scientific Safety Data Sheet[1]

Hazard and Precautionary Statements

The following tables detail the hazard (H) and precautionary (P) statements associated with this compound.

Table 1: Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Source: Apollo Scientific Safety Data Sheet[1]

Table 2: Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing mist/vapours/spray.[1] |

| P264 | Wash all exposed external body areas thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[1] |

Source: Apollo Scientific Safety Data Sheet[1]

Emergency and First Aid Measures

In the event of exposure to this compound, prompt and appropriate first aid is crucial. The following procedures should be followed.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | If fumes, aerosols or combustion products are inhaled remove from contaminated area. Other measures are usually unnecessary.[1] |

| Skin Contact | If skin or hair contact occurs: Flush skin and hair with running water (and soap if available). Seek medical attention in event of irritation.[1] |

| Eye Contact | If this product comes in contact with the eyes: Wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay; if pain persists or recurs seek medical attention. Removal of contact lenses after an eye injury should only be undertaken by skilled personnel.[1] |

| Ingestion | Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.[1] |

Source: Apollo Scientific Safety Data Sheet[1]

Handling, Storage, and Disposal

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's integrity.

Safe Handling

-

Avoid all personal contact, including inhalation.[1]

-

Wear protective clothing, gloves, and eye/face protection.[1]

-

Use in a well-ventilated area.[1]

-

Avoid contact with moisture and incompatible materials.[1]

-

Do not eat, drink, or smoke when handling.[1]

-

Keep containers securely sealed when not in use.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

Safe Storage

-

Store in a well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store locked up.

-

Store at room temperature.[2]

-

Polyethylene or polypropylene containers are suitable for storage.[1]

Disposal

Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local regulations.[1]

Firefighting Measures and Accidental Release

Firefighting

-

There is no restriction on the type of extinguisher which may be used. Use extinguishing media suitable for the surrounding area.[1]

-

Firefighters should wear breathing apparatus and protective gloves.[1]

-

Cool fire-exposed containers with a water spray from a protected location.[1]

Accidental Release

-

Minor Spills: Clean up all spills immediately. Avoid breathing vapors and contact with skin and eyes. Control personal contact with the substance by using protective equipment. Contain and absorb the spill with sand, earth, inert material, or vermiculite. Wipe up and place in a suitable, labeled container for waste disposal.[1]

-

Major Spills: This is a moderate hazard. Clear the area of personnel and move upwind. Alert the fire brigade and inform them of the location and nature of the hazard. Wear breathing apparatus and protective gloves. Prevent spillage from entering drains or watercourses. Stop the leak if it is safe to do so. Contain the spill with sand, earth, or vermiculite. Collect recoverable product into labeled containers for recycling. Neutralize and decontaminate the residue.[1]

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the logical flow of hazard response and a general workflow for assessing chemical toxicity.

Caption: Hazard Response Workflow for this compound.

Caption: General Workflow for Chemical Toxicity Assessment.

References

Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 3-Bromo-2-methoxy-4-methylpyridine

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 3-Bromo-2-methoxy-4-methylpyridine (CAS No: 717843-51-1). Adherence to these protocols is critical for ensuring personnel safety, maintaining compound integrity, and achieving reliable experimental outcomes in the synthesis of complex molecules for pharmaceuticals and agrochemicals.

Core Compound Data

This compound, also known as 3-Bromo-2-methoxy-4-picoline, is a key heterocyclic organic compound. Its utility as a building block in organic synthesis necessitates a thorough understanding of its properties.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Value for 3-Bromo-2-methoxypyridine (Isomer) | Value for 3-Bromo-4-methylpyridine (Isomer) | Source(s) |

| CAS Number | 717843-51-1 | 13472-59-8 | 3430-22-6 | [1][2] |

| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO | C₆H₆BrN | [1][2] |

| Molecular Weight | 202.05 g/mol | 188.02 g/mol | 172.02 g/mol | [1][2] |

| Physical State | Colorless to pale yellow liquid or solid | Liquid | Liquid | [3] |

| Density | No data available | 1.5856 g/mL at 25 °C | 1.549 g/mL at 25 °C | [4] |

| Boiling Point | No data available | No data available | 199-200 °C | [4] |

| Refractive Index | No data available | n20/D 1.566 | n20/D 1.56 | [4] |

| Flash Point | No data available | 93.3 °C (closed cup) | 79.4 °C (closed cup) | [4] |

| Purity | Typically ≥97% | Typically 96% | Typically 96% | [2] |

Safety and Hazard Information

Due to the potential toxicity associated with brominated compounds, proper handling of this compound is essential.[3] The compound is classified as hazardous, with the following risk profile.

Table 2: Hazard Identification and Safety Precautions

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280 | [5] |

| Skin Irritation | Causes skin irritation. | P280, P302+P352, P332+P313, P362 | [5][6] |

| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 | [5][6] |

| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312 | [5] |

Experimental Protocol: General Handling of Halogenated Pyridine Derivatives

The following is a general protocol for the safe handling of this compound and similar compounds in a laboratory setting. Given its potential sensitivity to moisture, handling under an inert atmosphere is recommended.[5]

3.1 Personal Protective Equipment (PPE)

-

Gloves: Wear nitrile or neoprene gloves.[7]

-

Eye Protection: Use chemical splash goggles and a face shield.

-

Body Protection: A lab coat is mandatory. For larger quantities, consider impervious clothing.

-

Respiratory Protection: Use in a certified chemical fume hood.[7] For situations with a risk of aerosol generation, a respirator with a suitable filter (e.g., type ABEK) may be necessary.

3.2 Handling Procedure

-

Preparation: Ensure the work area, typically a fume hood, is clean, dry, and well-ventilated.[7] Assemble all necessary glassware and ensure it is dry.

-

Inert Atmosphere: If the reaction is moisture-sensitive, use Schlenk techniques or a glove box.[8] Purge all glassware with a dry, inert gas (e.g., argon or nitrogen).

-

Dispensing: Keep containers tightly closed when not in use.[7] If the compound is a liquid, use a syringe or cannula for transfer under an inert atmosphere. For solids, briefly remove the container lid under a positive flow of inert gas.

-

Reaction Setup: Perform all additions and manipulations within the fume hood.

-

Post-Handling: Wash hands thoroughly with soap and water after handling.[5] Decontaminate all surfaces and equipment.

3.3 First Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]

-

If swallowed: Rinse mouth and seek immediate medical attention.[10]

Storage and Disposal

Proper storage is crucial to maintain the stability and purity of this compound.

Table 3: Storage and Disposal Recommendations

| Aspect | Recommendation | Source(s) |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light. Some suppliers recommend storage under an argon atmosphere. | [5][7] |

| Incompatible Materials | Strong oxidizing agents and strong acids. | [11] |

| Waste Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Use a licensed professional waste disposal service. | [12][13] |

Visualized Workflows

To further clarify the handling and storage procedures, the following diagrams illustrate the key logical workflows.

References

- 1. This compound - Anichem [anichemllc.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 717843-51-1: this compound [cymitquimica.com]

- 4. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. capotchem.com [capotchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

3-Bromo-2-methoxy-4-methylpyridine as a heterocyclic building block

An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active molecules and their versatile chemical reactivity. This compound (CAS No. 717843-51-1) is a key heterocyclic building block, offering a strategically functionalized scaffold for complex molecule synthesis.[1] The presence of a bromine atom at the 3-position provides a reactive handle for numerous cross-coupling reactions, while the methoxy and methyl groups at the 2- and 4-positions, respectively, modulate the electronic properties and steric environment of the pyridine ring.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, designed to serve as a critical resource for professionals in organic synthesis and drug discovery.

Physicochemical and Core Compound Data

The fundamental properties of this compound are essential for its handling, reaction setup, and integration into synthetic workflows. The key quantitative data for the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 717843-51-1 | [2][3] |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | [2][4] |

| Appearance | Colorless Liquid | [1] |

| Purity | Typically ≥97-99% | [1][2][5] |

| Storage Conditions | Store under inert atmosphere (Argon), room temperature, protected from light. | [2] |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented in the searched literature, a common approach for the synthesis of related brominated methylpyridines involves a Sandmeyer-type reaction from an amino-pyridine precursor. The following diagram and protocol illustrate a representative synthesis for the related building block, 3-bromo-4-methylpyridine, from 4-methyl-3-aminopyridine, which itself is generated by the reduction of 4-methyl-3-nitropyridine.[6]

Caption: Synthetic pathway for 3-bromo-4-methylpyridine.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine[6]

This protocol describes the synthesis of 3-bromo-4-methylpyridine from 4-methyl-3-aminopyridine, which is obtained via the reduction of 4-methyl-3-nitropyridine.[6]

Step 1: Hydrogenation of 4-Methyl-3-nitropyridine

-

In an autoclave, dissolve 4-methyl-3-nitropyridine (13.8 g, 0.1 mol) in methanol.

-

Add 10% Pd/C catalyst (0.1 g).

-

Pressurize the autoclave with hydrogen gas to 0.5 MPa.

-

Heat the reaction mixture to 30 °C and stir for 15 hours.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

After cooling to room temperature, filter the reaction mixture through diatomaceous earth. Wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine. The reported molar yield is approximately 97%.[6]

Step 2: Bromination of 4-Methyl-3-aminopyridine

-

Under a cold salt bath, add 4-methyl-3-aminopyridine (10.8 g, 0.1 mol) to 48% hydrobromic acid (46 mL, 0.4 mol).

-

Cool the mixture to -5 °C.

-

Slowly add bromine (15 mL, 0.3 mol) dropwise over 30-35 minutes.

-

Maintaining the temperature below 0 °C, add a 40% aqueous solution of sodium nitrite (42 g) dropwise over approximately 1 hour.

-

Continue to stir the mixture for an additional 30 minutes below 0 °C.

-

Slowly add a 50% sodium hydroxide solution, keeping the temperature below 20 °C, until the solution pH reaches 9.

-

Extract the reaction solution with ethyl acetate.

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate to obtain 3-bromo-4-methylpyridine. The reported molar yield is 95%.[6]

Chemical Reactivity and Applications as a Building Block

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for constructing C-C, C-N, and C-O bonds. The bromine at the 3-position serves as the primary reactive site for oxidative addition to a palladium(0) catalyst.

Caption: Versatility in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[7][8] This reaction is widely used to synthesize biaryl structures prevalent in many pharmaceutical agents.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system via syringe. Common solvents include mixtures like 1,4-dioxane/water, toluene/water, or DME/water.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne.[9][10] This reaction is invaluable for creating alkynyl-pyridines, which are important intermediates for further transformations or as final products in materials science and medicinal chemistry.

Generalized Experimental Protocol for Sonogashira Coupling:

-

Reaction Setup: To a Schlenk flask, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), this compound (1.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the substrate reactivity.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and redissolve in an organic solvent. Wash with water or ammonium chloride solution.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[11][12] It allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to substituted aminopyridines, a common motif in pharmacologically active compounds.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

-

Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.4 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

-

Reaction: Seal the vessel and heat the mixture with stirring to a temperature typically between 80 °C and 110 °C.

-

Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.

-

Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the N-arylated product.

Application in Drug Discovery: A Conceptual View

Building blocks like this compound are frequently employed in the synthesis of small molecule kinase inhibitors. The pyridine core can act as a hinge-binding motif, while substituents installed via cross-coupling can target other regions of the ATP-binding pocket to achieve potency and selectivity. The compound is specifically noted as a "Protein Degrader Building Block," suggesting its utility in constructing Proteolysis Targeting Chimeras (PROTACs), where it can serve as part of the warhead that binds to the target protein.[2]

Caption: Conceptual role of a derived inhibitor in a signaling pathway.

Conclusion

This compound is a valuable and versatile heterocyclic building block for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal and materials chemists with a reliable platform for constructing complex molecular architectures. The strategic placement of the bromo, methoxy, and methyl groups allows for fine-tuning of synthetic routes and molecular properties, making it an indispensable tool for developing next-generation pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 717843-51-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:717843-51-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. Novachemistry-product-info [novachemistry.com]

- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methoxy-4-methylpyridine, a substituted pyridine derivative, has emerged as a significant building block in the synthesis of complex organic molecules. Its unique structural features, combining the reactivity of a bromo-substituent with the electronic influence of methoxy and methyl groups on the pyridine ring, make it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, alongside detailed experimental protocols and key analytical data.

Introduction

This compound (CAS No. 717843-51-1) is a halogenated and methoxylated picoline derivative. The strategic placement of its functional groups allows for a range of chemical transformations, making it a valuable synthon for medicinal chemists and process development scientists. The bromine atom at the 3-position serves as a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group at the 2-position and the methyl group at the 4-position modulate the reactivity and solubility of the molecule and its derivatives. This guide will delve into the known synthesis, properties, and applications of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 717843-51-1 | |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Appearance | Colorless to off-white liquid | |

| Boiling Point | 223.4 ± 35.0 °C (Predicted) | |

| Density | 1.452 ± 0.06 g/cm³ (Predicted) | |

| pKa | 1.70 ± 0.18 (Predicted) | |

| LogP | 2.16112 | [1] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [1] |

| Number of H-Bond Acceptors | 2 | [1] |

| Number of H-Bond Donors | 0 | [1] |

| Number of Rotatable Bonds | 1 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic substitution of a chloro-substituent with a methoxy group. The precursor, 3-bromo-2-chloro-4-methylpyridine, is a key intermediate whose synthesis is also detailed below.

Synthesis of 3-Bromo-2-chloro-4-methylpyridine

The synthesis of the chloro-precursor can be achieved through various methods, often starting from more readily available pyridine derivatives. One common approach involves the Sandmeyer-like reaction of an amino-pyridine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of a related compound, 3-bromo-4-methylpyridine, is described in a patent, which can be adapted.[3] The process involves the diazotization of 4-methyl-3-aminopyridine followed by bromination.

-

Step 1: Diazotization. 4-methyl-3-aminopyridine is dissolved in an acidic medium (e.g., HBr) and cooled to between -10 °C and 0 °C.

-

Step 2: Bromination. A solution of sodium nitrite in water is added dropwise to the reaction mixture, maintaining the low temperature, to form the diazonium salt. Bromine is then introduced to the reaction mixture.

-

Step 3: Work-up. The reaction is quenched, and the pH is adjusted to be alkaline. The product is then extracted with an organic solvent, dried, and concentrated to yield 3-bromo-4-methylpyridine.

A similar strategy can be employed for the synthesis of 3-bromo-2-chloro-4-methylpyridine starting from 2-chloro-4-methyl-3-aminopyridine.

Synthesis of this compound

Experimental Protocol:

This procedure is based on the nucleophilic substitution of the 2-chloro group with a methoxy group.

-

Reactants: 3-bromo-2-chloro-4-methylpyridine, sodium methoxide, and a suitable solvent such as N,N-dimethylformamide (DMF) or methanol.

-

Procedure:

-

In a dry reaction flask, dissolve 3-bromo-2-chloro-4-methylpyridine in the chosen solvent.

-

Slowly add a solution of sodium methoxide (e.g., 28% in methanol) to the reaction mixture.

-

Heat the mixture to a temperature ranging from ambient to 100°C and stir for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water.

-